molecular formula C₃₄H₅₅BrN₂O₄ B1146279 2-Pyrrolidinyl-3-acetyl Desmorpholinylrocuronium Bromide CAS No. 1190105-66-8

2-Pyrrolidinyl-3-acetyl Desmorpholinylrocuronium Bromide

Cat. No.: B1146279
CAS No.: 1190105-66-8
M. Wt: 635.72
InChI Key:
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature and pressure settings to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to ensure consistency and efficiency. Quality control measures are implemented at various stages to monitor the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Pyrrolidinyl-3-acetyl Desmorpholinylrocuronium Bromide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 2-Pyrrolidinyl-3-acetyl Desmorpholinylrocuronium Bromide is used as a reference material for studying the properties and reactions of rocuronium derivatives. It helps in understanding the behavior of similar compounds under various conditions .

Biology: In biological research, the compound is used to study the interactions of rocuronium derivatives with biological systems. It helps in understanding the pharmacokinetics and pharmacodynamics of these compounds .

Medicine: In medical research, the compound is used to develop new neuromuscular blocking agents and to study their effects on the human body. It aids in the development of safer and more effective drugs for anesthesia and other medical applications .

Industry: In the industrial sector, the compound is used in the production of pharmaceuticals and as a quality control standard for ensuring the purity and consistency of rocuronium derivatives .

Mechanism of Action

The mechanism of action of 2-Pyrrolidinyl-3-acetyl Desmorpholinylrocuronium Bromide involves its interaction with nicotinic acetylcholine receptors at the neuromuscular junction. By binding to these receptors, the compound inhibits the action of acetylcholine, leading to muscle relaxation and paralysis. This mechanism is similar to that of other neuromuscular blocking agents, making it useful in anesthesia and surgical procedures .

Comparison with Similar Compounds

Uniqueness: 2-Pyrrolidinyl-3-acetyl Desmorpholinylrocuronium Bromide is unique due to its specific modifications, including the pyrrolidinyl and acetyl groups. These modifications can alter its pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and development .

Properties

IUPAC Name

[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2-pyrrolidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H55N2O4.BrH/c1-6-17-36(18-9-10-19-36)30-21-28-26-12-11-25-20-31(39-23(2)37)29(35-15-7-8-16-35)22-34(25,5)27(26)13-14-33(28,4)32(30)40-24(3)38;/h6,25-32H,1,7-22H2,2-5H3;1H/q+1;/p-1/t25-,26+,27-,28-,29-,30-,31-,32-,33-,34-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRMGVJLZFIUKGN-PWXDFCLTSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC2CCC3C(C2(CC1N4CCCC4)C)CCC5(C3CC(C5OC(=O)C)[N+]6(CCCC6)CC=C)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1C[C@@H]2CC[C@@H]3[C@@H]([C@]2(C[C@@H]1N4CCCC4)C)CC[C@]5([C@H]3C[C@@H]([C@@H]5OC(=O)C)[N+]6(CCCC6)CC=C)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H55BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

635.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190105-66-8
Record name Pyrrolidinium, 1-[(2β,3α,5α,16β,17β)-3,17-bis(acetyloxy)-2-(1-pyrrolidinyl)androstan-16-yl]-1-(2-propen-1-yl)-, bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190105-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(2BETA,3ALPHA,5ALPHA,16BETA,17BETA)-3,17-BIS(ACETYLOXY)-2-(1-PYRROLIDINYL)ANDROSTAN-16-YL]-1-(2-PROPENYL)PYRROLIDINIUM BROMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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